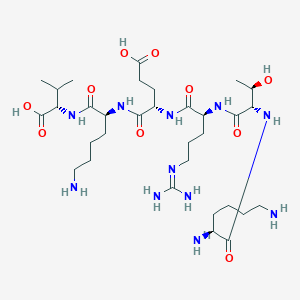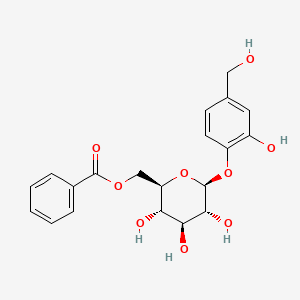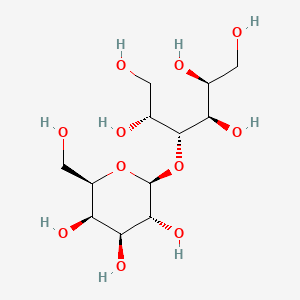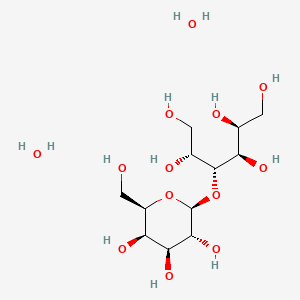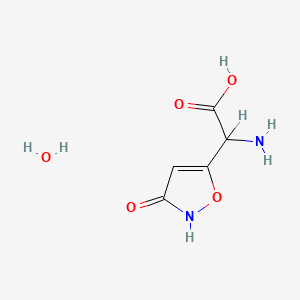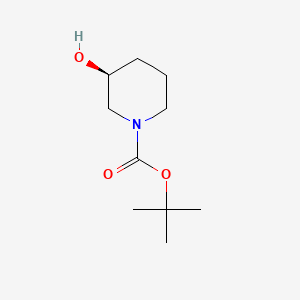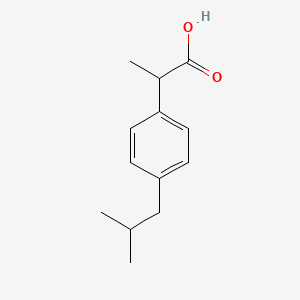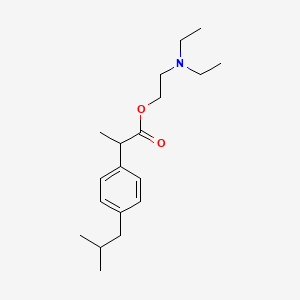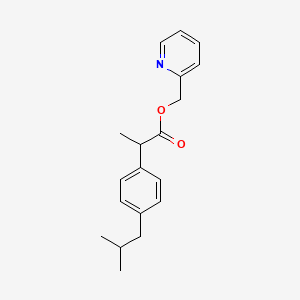
Gabapentin enacarbil
概要
説明
Gabapentin enacarbil is an anticonvulsant and analgesic drug of the gabapentinoid class, and a prodrug to gabapentin . It is used to treat moderate-to-severe primary Restless Legs Syndrome (RLS) and painful nerve diseases . It was designed for increased oral bioavailability over gabapentin .
Molecular Structure Analysis
Gabapentin enacarbil has a molecular formula of C16H27NO6 and a molar mass of 329.393 g·mol −1 . The exact molecular structure is not detailed in the search results.科学的研究の応用
Treatment of Restless Legs Syndrome (RLS)
Gabapentin enacarbil is an extended-release prodrug of gabapentin that is approved in the USA and Japan for the treatment of moderate to severe primary Restless Legs Syndrome (RLS) in adults . In double-blind, multicentre trials, treatment with gabapentin enacarbil 600 mg/day for 12 weeks significantly improved the symptoms of moderate to severe primary RLS in adults . It also significantly improved RLS pain scores and generally improved sleep and mood outcomes .
Improvement in Sleep Quality
Improvements in sleep quality, number of nights with RLS symptoms, hours awake as well as frequency of awakenings at night, mood, and patient rated CGI-I have been documented . A study further showed an improvement in sleep architecture by polysomnography, with reduced stage 1 sleep and increased slow wave sleep .
Management of Postherpetic Neuralgia (PHN)
Gabapentin enacarbil is also used for the management of postherpetic neuralgia . Postherpetic neuralgia is a complication of shingles, which is caused by the chickenpox (herpes zoster) virus. It affects nerve fibers and skin, causing burning pain that lasts long after the rash and blisters of shingles disappear.
Pain Management
Gabapentin enacarbil can be used for pain management. It has been shown to improve RLS pain scores . This makes it a potential candidate for managing other types of pain as well.
Mood Improvement
Gabapentin enacarbil has been shown to improve mood outcomes in patients with RLS . This suggests that it could potentially be used in the treatment of certain mood disorders.
Improved Pharmacokinetics
Gabapentin enacarbil is a prodrug of gabapentin specifically designed to enhance absorption via the GI tract, and hence provide improved circulating levels of gabapentin on metabolism . This improved pharmacokinetics compared to traditional gabapentin could make it a more effective treatment option for conditions where gabapentin is indicated.
作用機序
Target of Action
Gabapentin enacarbil primarily targets the Voltage-dependent calcium channel subunit alpha-2/delta-1 and Voltage-dependent calcium channel subunit alpha-2/delta-2 . These targets play a crucial role in the transmission of pain signals from the peripheral nervous system to the central nervous system.
Mode of Action
The exact mechanism of action of gabapentin enacarbil in Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN) is unknown. It is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors .
Biochemical Pathways
Gabapentin enacarbil is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1 . Once absorbed, it is rapidly hydrolyzed to gabapentin .
Pharmacokinetics
Gabapentin enacarbil is rapidly absorbed throughout the intestine via two high-capacity nutrient transporters . It subsequently undergoes extensive first-pass hydrolysis by nonspecific carboxylesterases, primarily in enterocytes and to a lesser extent in the liver, to gabapentin . The volume of distribution is 76L, and gabapentin plasma protein binding is less than 3% . These properties impact the bioavailability of the drug, ensuring a sustained, dose-proportional exposure to gabapentin .
Result of Action
The physiological effects of gabapentin enacarbil are the same as gabapentin . In the context of PHN, gabapentin prevents allodynia and hyperalgesia . In clinical trials, treatment with gabapentin enacarbil significantly improved the symptoms of moderate to severe primary RLS in adults .
Action Environment
The action of gabapentin enacarbil can be influenced by environmental factors. For instance, it has been found that the drug is more bioavailable when taken with a fatty meal .
Safety and Hazards
特性
IUPAC Name |
2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDUHAJSIBHXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870359 | |
| Record name | Gabapentin enacarbil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility of 0.5 mg/mL in water | |
| Record name | Gabapentin enacarbil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Although the exact mechanism of action of gabapentin in RLS and PHN is unknown, it is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors. | |
| Record name | Gabapentin enacarbil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Gabapentin enacarbil | |
CAS RN |
478296-72-9 | |
| Record name | Gabapentin enacarbil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478296-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabapentin enacarbil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478296729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gabapentin enacarbil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gabapentin enacarbil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GABAPENTIN ENACARBIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75OCL1SPBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Melting onset of about 64°C. | |
| Record name | Gabapentin enacarbil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Gabapentin enacarbil and how does it differ from Gabapentin?
A1: Gabapentin enacarbil is a transported prodrug of Gabapentin, meaning it is inactive until metabolized in the body. [, , , ] Unlike Gabapentin, which has saturable absorption, Gabapentin enacarbil is absorbed throughout the intestine by high-capacity nutrient transporters, including monocarboxylate transporter-1 (MCT-1), leading to improved and more consistent absorption. [, , , ] Once absorbed, it is rapidly hydrolyzed to Gabapentin, its active form. []
Q2: What is the primary mechanism of action of Gabapentin, the active metabolite of Gabapentin enacarbil?
A2: While the precise mechanism of action of Gabapentin remains unclear, it is believed to exert its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. [, ] This binding is thought to modulate calcium influx into neurons, reducing the release of excitatory neurotransmitters, such as glutamate, and ultimately decreasing neuronal excitability. [, ]
Q3: What are the downstream effects of Gabapentin's interaction with its target?
A3: Gabapentin's modulation of calcium channels is thought to have several downstream effects, including:
- Reduced Neuronal Excitability: By decreasing calcium influx, Gabapentin decreases the release of excitatory neurotransmitters, which are involved in pain transmission. []
- Inhibition of Pain Signals: This reduced neuronal excitability can lead to the inhibition of pain signals traveling from the peripheral nerves to the brain, ultimately providing pain relief. [, ]
- Modulation of Dopamine Levels: Some studies suggest that Gabapentin may also modulate dopamine levels in the brain, which could contribute to its therapeutic effects in conditions like restless legs syndrome (RLS). [, , ]
Q4: What is the molecular formula and weight of Gabapentin enacarbil?
A4: The molecular formula of Gabapentin enacarbil is C16H29NO6, and its molecular weight is 331.41 g/mol. Information about spectroscopic data for Gabapentin enacarbil is not available in the provided abstracts.
Q5: Describe the absorption and bioavailability of Gabapentin enacarbil compared to Gabapentin.
A5: Gabapentin enacarbil exhibits dose-proportional absorption due to its interaction with high-capacity transporters in the intestine. [, , ] This leads to higher and more predictable bioavailability compared to Gabapentin, which shows saturable absorption with high interindividual variability. [, , , ]
Q6: How is Gabapentin enacarbil metabolized and excreted?
A6: Gabapentin enacarbil is rapidly hydrolyzed to Gabapentin after absorption. [] Gabapentin itself is not extensively metabolized and is primarily excreted unchanged in the urine. [, ]
Q7: Does food affect the absorption of Gabapentin enacarbil?
A7: Yes, administering Gabapentin enacarbil with food, regardless of fat content, enhances Gabapentin exposure compared to fasted conditions. []
Q8: What are the primary clinical applications of Gabapentin enacarbil?
A8: Gabapentin enacarbil is primarily used for:
- Restless Legs Syndrome (RLS): Gabapentin enacarbil is FDA-approved for treating moderate-to-severe primary RLS in adults. [, , ] Clinical trials demonstrate its efficacy in reducing RLS symptoms and associated sleep disturbances. [, , , , ]
- Neuropathic Pain: Although not FDA-approved for this indication, some studies suggest potential benefits of Gabapentin enacarbil in managing neuropathic pain, such as postherpetic neuralgia. [, ]
Q9: Are there specific subgroups of RLS patients who may benefit more from Gabapentin enacarbil?
A10: Patients with RLS and severe sleep disturbances may experience greater benefits from Gabapentin enacarbil compared to those with milder sleep disturbances. [, ] This suggests potential advantages in managing RLS-associated sleep problems.
Q10: Are there any contraindications for using Gabapentin enacarbil?
A13: Gabapentin enacarbil should be used with caution in patients with renal impairment, as Gabapentin clearance is reduced in these individuals. [] Dosage adjustments may be necessary based on renal function.
Q11: What are some areas of ongoing research and development related to Gabapentin enacarbil?
A11: Current research focuses on:
- Optimizing Dosing Regimens: Studies are investigating the optimal doses of Gabapentin enacarbil for different indications and patient populations to maximize efficacy while minimizing adverse effects. [, ]
- Exploring New Applications: Research is ongoing to explore the potential use of Gabapentin enacarbil in treating other neurological and psychiatric disorders, including alcohol use disorder and akathisia. [, ]
- Understanding Long-Term Effects: Long-term safety and efficacy studies are crucial to fully characterize the benefits and risks of Gabapentin enacarbil in managing chronic conditions like RLS. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

